molecular formula C21H22N4O2S B6453663 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline CAS No. 2549025-54-7

2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline

Cat. No.: B6453663
CAS No.: 2549025-54-7
M. Wt: 394.5 g/mol
InChI Key: DSGHFHYMYJZQNG-UHFFFAOYSA-N
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Description

The compound 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline is a nitrogen-containing heterocyclic molecule featuring a quinoxaline core fused to a bicyclic octahydropyrrolo[3,4-c]pyrrole system substituted with a phenylmethanesulfonyl group. The sulfonyl group enhances solubility and may influence binding affinity in biological systems.

Properties

IUPAC Name

2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-28(27,15-16-6-2-1-3-7-16)25-13-17-11-24(12-18(17)14-25)21-10-22-19-8-4-5-9-20(19)23-21/h1-10,17-18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGHFHYMYJZQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC4=CC=CC=C4N=C3)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (Compound 7f)
  • Structure: A pyrazolo-pyridine fused with a quinoline moiety and ester group.
  • Synthesis: Prepared via a 12-hour reaction at room temperature using 3-aminoquinoline and hydrochloric acid, yielding 84% orange crystals .
  • Key Data : Melting point 248–251°C; elemental analysis (C 70.09%, H 4.41%, N 13.69%) aligns with calculated values .
  • Comparison : Unlike the target compound, 7f lacks a sulfonyl group but shares a fused heterocyclic core. The ester group in 7f may reduce metabolic stability compared to sulfonyl substituents.
5-Acetyl-2-methylpyrrole Derivatives
  • Structure : Pyrrole substituted with acetyl and methyl groups, forming hydrazones and semicarbazones .
  • Synthesis : Produced via Wolff-Kishner reduction and acetyl bromide reactions .
  • Key Data : Derivatives exhibit melting points up to 200°C (e.g., semicarbazone). Brominated analogs (m.p. 161°C) highlight substituent effects on stability .

Physicochemical and Functional Properties

Property Target Compound Compound 7f 5-Acetyl-2-methylpyrrole
Core Structure Quinoxaline + bicyclic pyrrolo-pyrrole Pyrazolo-pyridine + quinoline Pyrrole
Key Substituent Phenylmethanesulfonyl Ethyl ester Acetyl + methyl
Melting Point Data not available 248–251°C 147–200°C (varies by derivative)
Synthetic Yield Inferred moderate 84% Not specified
Functional Role Potential kinase inhibitor Antimicrobial/antiviral Reactive intermediate

Analytical and Crystallographic Methods

  • Crystallography : SHELX software (e.g., SHELXL, SHELXD) is critical for structural determination of small molecules and macromolecules, suggesting its utility in resolving the target compound’s conformation .
  • Elemental Analysis : Used extensively for compounds like 7f to verify purity and stoichiometry .

Research Implications and Limitations

  • Pharmacological Potential: The sulfonyl group in the target compound may improve bioavailability compared to ester-containing analogs like 7f.
  • Synthesis Challenges : The bicyclic pyrrolo-pyrrole system likely requires multi-step synthesis, contrasting with simpler pyrrole derivatives .
  • Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.

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